

An In-depth Technical Guide to 4-(Methylthio)phenol: Properties, Synthesis, and Reactivity

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Compound of Interest

Compound Name: 4-(Methylthio)phenol

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Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of **4-(Methylthio)phenol** (CAS No: 1073-72-9). It details established experimental protocols for its synthesis and key chemical transformations, with a focus on methodologies relevant to organic synthesis and drug development. The document is intended to serve as a valuable resource for researchers and professionals engaged in chemical and pharmaceutical research.

Introduction

4-(Methylthio)phenol, also known as p-hydroxythioanisole, is an organosulfur compound that serves as a versatile intermediate in organic synthesis.^[1] Its bifunctional nature, possessing both a nucleophilic phenolic hydroxyl group and a potentially oxidizable methylthio group, allows for a diverse range of chemical modifications.^[2] This makes it a valuable building block in the preparation of various target molecules, including agrochemicals and pharmaceuticals.^[3] For instance, it is a known precursor in the synthesis of the insecticide sulprofos amidate.^[4] This guide aims to provide a detailed repository of its core properties and synthetic methodologies to facilitate its application in research and development.

Physical and Chemical Properties

4-(Methylthio)phenol is typically a white to pale brown crystalline solid with a distinct sulfurous odor.[1][5] It is soluble in many organic solvents and shows limited solubility in water.[6]

Quantitative Data Summary

The key physical and chemical properties of **4-(Methylthio)phenol** are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	1073-72-9	[1][5]
Molecular Formula	C ₇ H ₈ OS	[5]
Molecular Weight	140.20 g/mol	[7]
Melting Point	84-86 °C	[4]
Boiling Point	153-156 °C at 20 mmHg	[4]
Density	1.1182 g/cm ³ (estimate)	[8]
Water Solubility	9.59 g/L	[1][4]
pKa	9.53 at 25 °C	
LogP	1.780	

Spectral Data

The structural features of **4-(Methylthio)phenol** have been well-characterized by various spectroscopic techniques.

- ¹H NMR: The proton NMR spectrum typically shows signals for the aromatic protons, the phenolic hydroxyl proton, and the methyl protons of the thioether group.
- ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

- IR Spectroscopy: The infrared spectrum exhibits characteristic absorption bands for the O-H stretching of the phenol group and C-S stretching of the thioether.
- Mass Spectrometry: The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule.

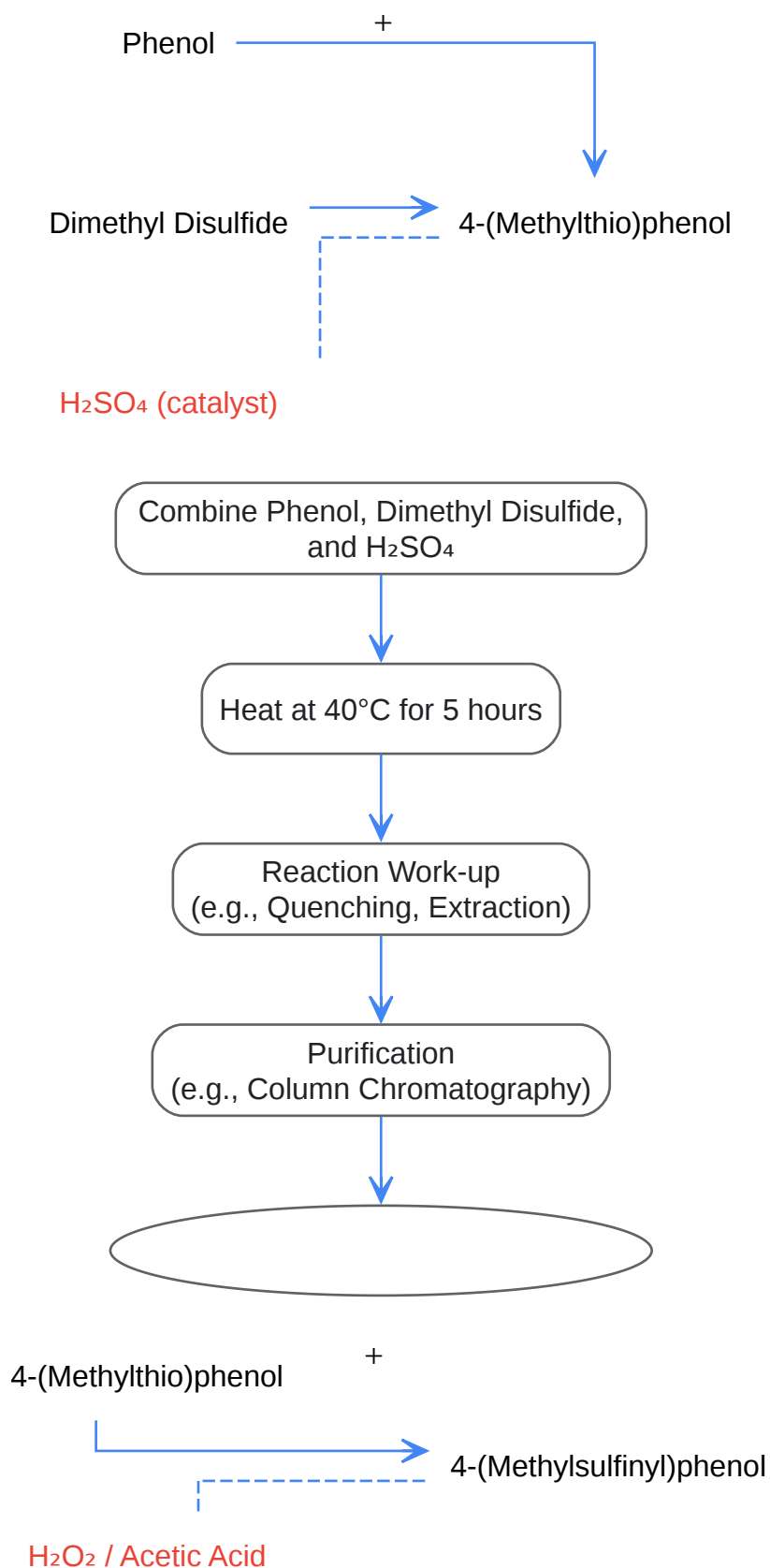
Experimental Protocols

Detailed methodologies for the synthesis and key reactions of **4-(Methylthio)phenol** are crucial for its practical application.

Synthesis of 4-(Methylthio)phenol from Phenol and Dimethyl Disulfide

This protocol describes a direct method for the synthesis of **4-(Methylthio)phenol**.^[6]

Reaction Scheme:



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